

An In-depth Technical Guide to the Structure of N-Valeryl-D-glucosamine

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Compound of Interest

Compound Name: *N-Valeryl-D-glucosamine*

Cat. No.: *B15549915*

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For Researchers, Scientists, and Drug Development Professionals

N-Valeryl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar.

[1] This compound is of significant interest in various scientific fields, including pharmaceuticals, cosmetics, and biotechnology, due to its unique properties and potential biological activities.[1] Its structure, which combines a carbohydrate moiety with a short-chain fatty acid, enhances its solubility and stability, making it a valuable building block in the synthesis of bioactive molecules and for use in drug formulation.[1]

Chemical Structure and Nomenclature

N-Valeryl-D-glucosamine is structurally characterized by a D-glucosamine core where the amino group at the second carbon position is acylated with a valeryl group (a five-carbon acyl group derived from valeric acid). This forms an amide linkage. The "D" designation in D-glucosamine refers to the stereochemical configuration at the chiral center furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde.

The systematic IUPAC name for this compound is N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide.[2] It is also known by synonyms such as 2-Deoxy-2-pentanamido-D-glucopyranose and 2-Deoxy-2-valeramido-D-glucopyranose.[1][3]

The core structure consists of:

- A Glucopyranose Ring: A six-membered ring containing five carbon atoms and one oxygen atom.
- Hydroxyl Groups (-OH): Located at positions C1, C3, C4, and C6, which contribute to its hydrophilicity.
- N-Valeryl Group (Amide): A pentanamide group attached to the C2 position, which introduces a hydrophobic alkyl chain, enhancing solubility and stability.^[1]

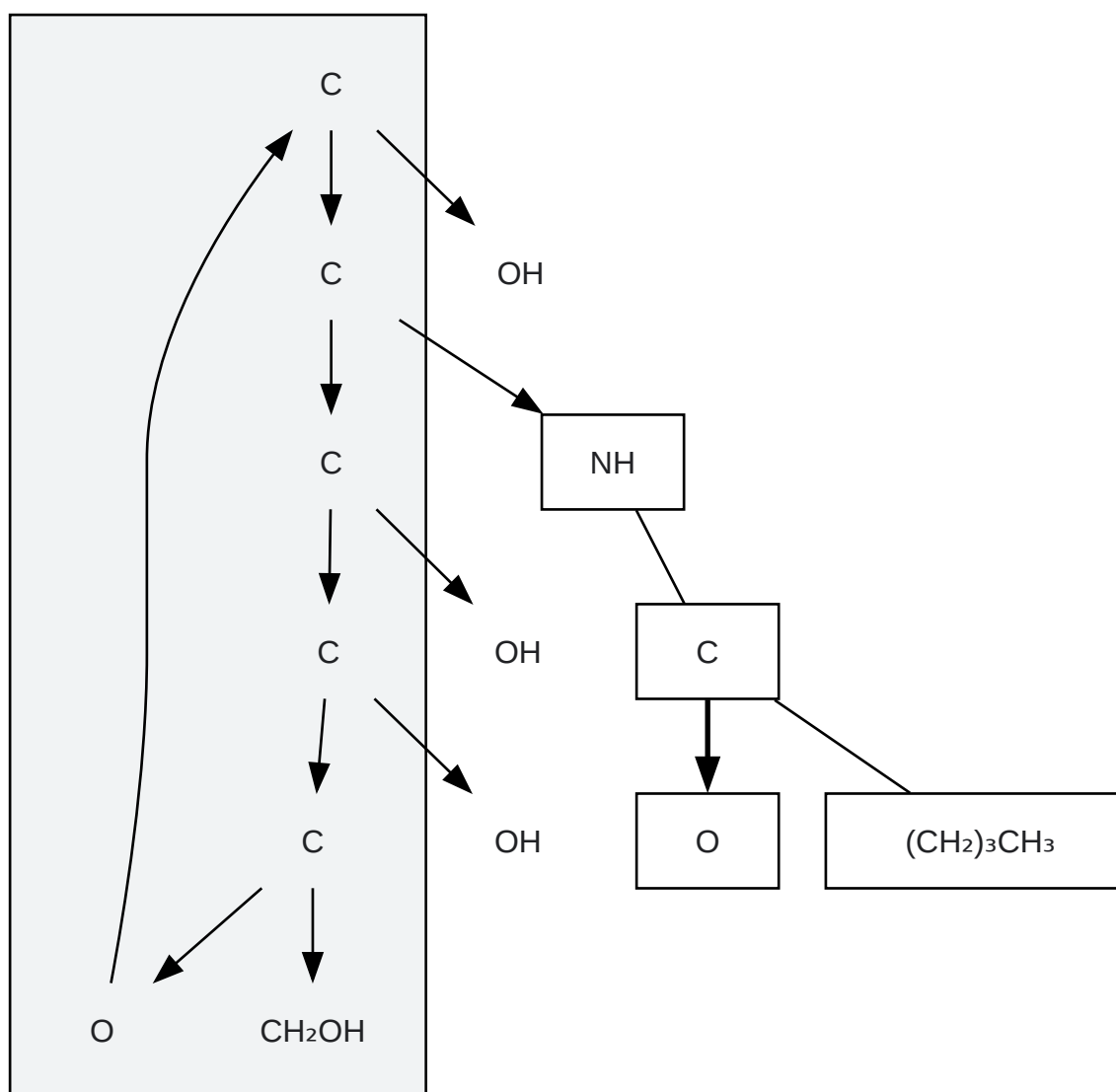
Physicochemical Properties

The key quantitative data and physical properties of **N-Valeryl-D-glucosamine** are summarized below for clear reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₁ NO ₆	^{[1][2][3][4][5]}
Molecular Weight	263.29 g/mol	^{[1][2][3][4][5]}
CAS Number	63223-57-4	^{[1][3][4][6]}
Appearance	White to off-white crystalline powder	^{[1][3][4]}
Purity	≥ 98%	^{[1][4]}
Optical Rotation [α] _{20/D}	+33° to +39° (c=1 in H ₂ O)	^[1]
Boiling Point (Predicted)	612.9 ± 55.0 °C at 760 mmHg	^{[3][5]}
Density (Predicted)	1.285 - 1.34 g/cm ³	^{[3][5]}
Storage Temperature	Room Temperature	^{[1][5]}

Structural Visualization

The following diagram illustrates the chemical structure of **N-Valeryl-D-glucosamine**, highlighting the connection between the glucopyranose ring and the N-valeryl group.



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Figure 1: Chemical structure of **N-Valeryl-D-glucosamine**.

Experimental Protocols

The synthesis of **N-Valeryl-D-glucosamine** involves two primary stages: the isolation of the D-glucosamine precursor and its subsequent N-acylation.

This protocol outlines a standard method for obtaining the starting material, D-glucosamine, from a natural source like crab shells.^[7]

1. Decalcification of Raw Material:

- Grind cleaned and dried crab shells to a fine powder.
- Place 200 g of the powder in a 2-liter beaker.
- Slowly add an excess of ~6 N hydrochloric acid (HCl) until effervescence ceases. This step removes calcium carbonate.
- Allow the mixture to stand for 4-6 hours to ensure complete reaction.
- Filter the residue, wash with water until the filtrate is neutral to litmus paper, and dry the resulting chitin in an oven at 50-60°C.

2. Hydrolysis of Chitin:

- To 40 g of the dried chitin in a 500-mL beaker, add 200 mL of concentrated HCl (sp. gr. 1.18).
- Heat the mixture on a boiling water bath for 2.5 hours with continuous mechanical stirring until the solution is complete.

3. Decolorization and Crystallization:

- Add 200 mL of water and 4 g of activated carbon (e.g., Norit) to the solution.
- Maintain the solution at approximately 60°C and stir for one hour to decolorize.
- Filter the hot solution through a filter aid (e.g., Celite).
- Concentrate the pale-yellow filtrate under reduced pressure at 50°C to a final volume of 10-15 mL.
- Wash the resulting white crystals of glucosamine hydrochloride onto a sintered-glass filter using 95% ethanol and dry. The expected yield is 24-28 g.^[7]

This section describes a general, chemically sound methodology for the N-acylation of D-glucosamine hydrochloride to yield the final product.

1. Dissolution and Neutralization:

- Dissolve D-glucosamine hydrochloride in a suitable solvent system, such as a mixture of water and a polar aprotic solvent (e.g., dioxane or tetrahydrofuran).
- Add a base, such as sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH), in a stoichiometric amount to neutralize the hydrochloride and free the amino group of glucosamine for reaction.

2. Acylation Reaction:

- Cool the reaction mixture in an ice bath (0-5°C).

- Slowly add a valerylating agent, such as valeryl chloride or valeric anhydride, dropwise to the stirred solution. The acylating agent should be used in a slight molar excess relative to the glucosamine.
- Maintain the pH of the reaction mixture in the slightly alkaline range (pH 8-9) by the concurrent addition of a base to neutralize the acid byproduct (HCl or valeric acid).
- Allow the reaction to proceed for several hours at low temperature, followed by stirring at room temperature until completion (monitored by TLC).

3. Product Isolation and Purification:

- Once the reaction is complete, neutralize the solution with a dilute acid (e.g., HCl).
- Concentrate the solution under reduced pressure to remove the organic solvent.
- The crude product may precipitate or can be extracted using a suitable organic solvent (e.g., ethyl acetate) if solubility allows.
- Purify the crude product by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure **N-Valeryl-D-glucosamine**.

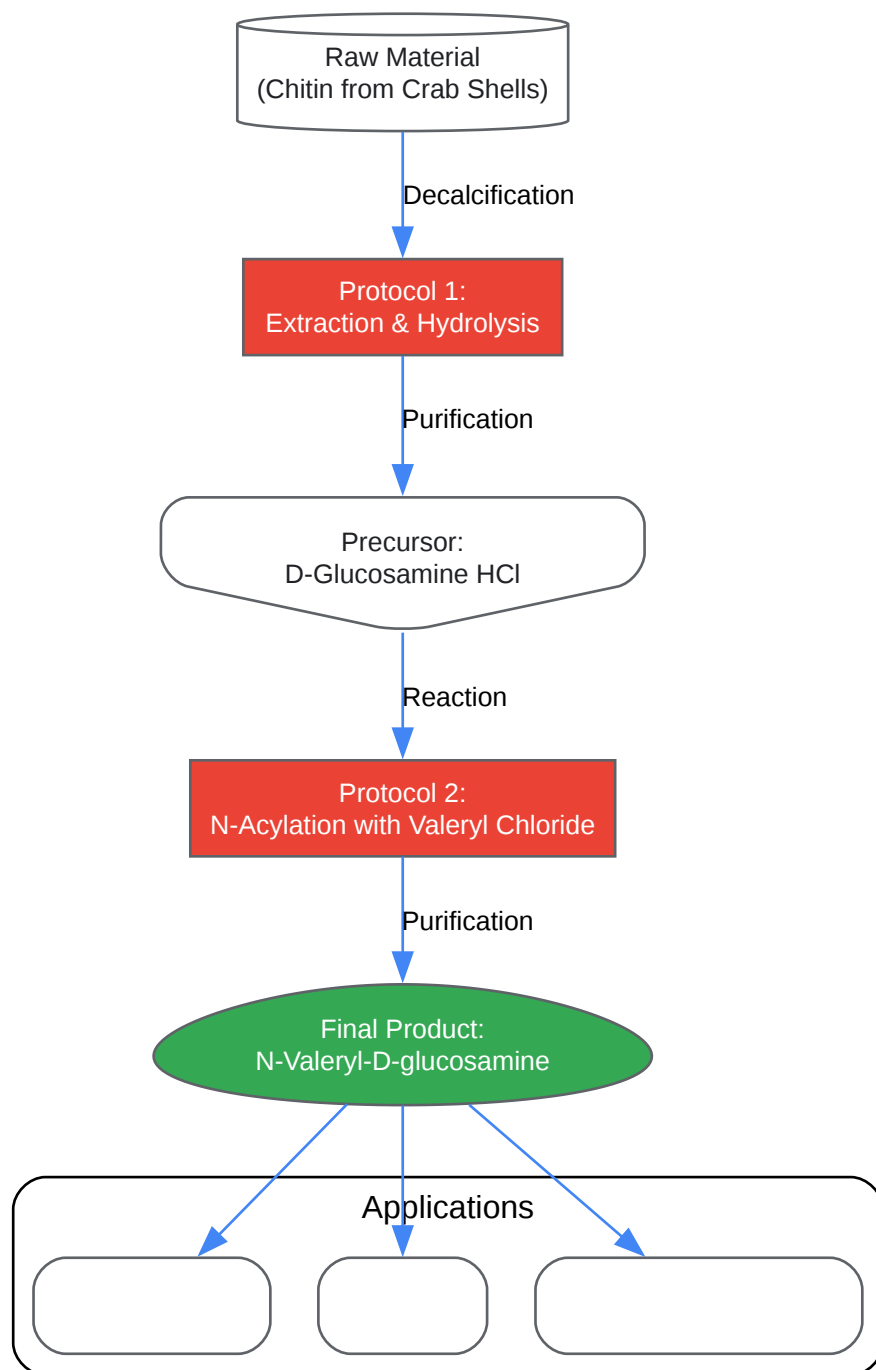
Biological and Industrial Relevance

N-Valeryl-D-glucosamine is a versatile compound with applications spanning multiple industries.

- **Pharmaceutical Development:** It is explored for its potential in drug formulation and as a building block for novel therapeutics, particularly for metabolic disorders.^[1] While research on glucosamine itself suggests it can modulate bone metabolism and promote hyaluronic acid production by synovial cells, the specific biological activities of the N-valeryl derivative are an active area of investigation.^[8]
- **Cosmetic Applications:** In skincare, it is used to improve skin hydration and elasticity, making it an ingredient in some anti-aging formulations.^[1]
- **Biotechnology and Research:** The compound serves as a biochemical reagent in glycobiology research to study carbohydrate interactions and cellular processes.^{[1][6][9]} Its structure is leveraged in the development of other bioactive compounds.^[1]

Logical Workflow: From Precursor to Application

The following diagram illustrates the logical progression from the raw material to the final applications of **N-Valeryl-D-glucosamine**.



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Figure 2: Workflow from chitin to applications of **N-Valeryl-D-glucosamine**.

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